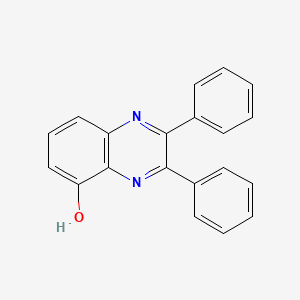

5-Quinoxalinol, 2,3-diphenyl-

Description

An Overview of Quinoxaline (B1680401) and Quinoxalinol Scaffolds in Heterocyclic Chemistry

Quinoxalines are a class of nitrogen-containing heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. ijiset.com This structural motif has proven to be a versatile building block in the development of a wide array of functional molecules. Quinoxaline derivatives are prominent in medicinal chemistry due to their diverse biological activities. ijiset.com They have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. ijiset.com Beyond pharmaceuticals, these compounds are utilized in agriculture as fungicides and insecticides, and in materials science as components for dyes, organic semiconductors, and electroluminescent materials. ijiset.com

The introduction of a hydroxyl group to the quinoxaline core gives rise to quinoxalinol scaffolds. This functionalization is significant as 2-quinoxalinol, for instance, is a key intermediate in the synthesis of bioactive agents for agriculture and pharmaceuticals. auburn.edugoogle.com The presence of the hydroxyl group can also influence the compound's electronic properties and potential for forming metal complexes. google.comresearchgate.net

Significance of Diphenyl Substitution in the Quinoxalinol Core Structure

The attachment of two phenyl groups at the 2 and 3 positions of the quinoxaline ring, as seen in 2,3-diphenylquinoxaline (B159395), significantly impacts the molecule's properties. These bulky phenyl groups can influence the molecule's conformation and intermolecular interactions. From an electronic perspective, the phenyl rings extend the π-conjugated system of the quinoxaline core. This extended conjugation is often associated with interesting photophysical properties, such as fluorescence. researchgate.netvixra.org

The 2,3-diphenylquinoxaline framework has been identified as a key component in materials with strong emission, making it suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.net In some instances, derivatives of 2,3-diphenylquinoxaline have been shown to act as both electron and hole-transporting layers, highlighting their ambipolar charge transport capabilities. researchgate.net Furthermore, the incorporation of this moiety into more complex molecular structures is a strategy for developing new materials with tailored electronic and optical properties for applications in organic photovoltaics. d-nb.info

Research Context and Focus on 5-Quinoxalinol, 2,3-Diphenyl- Frameworks

The specific compound, 5-Quinoxalinol, 2,3-diphenyl-, also known by synonyms such as 2,3-diphenyl-5-hydroxyquinoxaline, combines the key features of a quinoxalinol scaffold with diphenyl substitution. chemsrc.com Research into related structures, such as 5-substituted derivatives of 2,3-diphenylquinoxaline, has explored their synthesis and subsequent chemical transformations. For example, the catalytic hydrogenation of 5-nitro-2,3-diphenylquinoxaline (B8640550) yields the corresponding 5-amino derivative, which can then be used as a precursor for more complex heterocyclic systems. researchgate.net

The photophysical properties of quinoxaline derivatives are a major area of investigation. Studies on related compounds, such as those with a vinyl benzaldehyde (B42025) group attached to a 2,3-diphenylquinoxaline core, have demonstrated bluish-green photoluminescence. vixra.org The inherent fluorescence of the quinoxaline system, enhanced by the diphenyl substitution, makes these compounds promising candidates for luminescent materials and sensors. google.comresearchgate.net

Below is a table summarizing the key properties and identifiers for the parent compound, 2,3-diphenylquinoxaline, which provides a foundational context for understanding its 5-hydroxy derivative.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄N₂ | nih.govnih.gov |

| Molecular Weight | 282.34 g/mol | biosynth.com |

| CAS Number | 1684-14-6 | nih.govruifuchemical.com |

| Melting Point | 125-126 °C | slideshare.net |

| Appearance | Solid | scribd.com |

The synthesis of the 2,3-diphenylquinoxaline core is often achieved through the condensation of o-phenylenediamine (B120857) with benzil (B1666583). slideshare.netpharmacyinfoline.com Various methods, including conventional heating and more modern techniques like microwave irradiation and ultrasonication, have been employed to improve reaction efficiency and yield. ijiset.comresearchgate.net For instance, ultrasonic-assisted synthesis has been reported to provide yields as high as 97% in a significantly shorter reaction time compared to conventional methods. ijiset.com

The following table details the synthesis of 2,3-diphenylquinoxaline, a precursor for the title compound.

| Reactants | Method | Yield | Reaction Time | Reference |

| o-phenylenediamine, benzil | Reflux in rectified spirit | 75% | 1-1.5 hours | ijiset.com |

| o-phenylenediamine, benzil | Ultrasound | 97% | 8 minutes | ijiset.com |

| o-phenylenediamine, benzil | Microwave irradiation | 60% | 55 seconds | ijiset.com |

| o-phenylenediamine, benzil | Warming in rectified spirit | 98.95% | 30 minutes | slideshare.netpharmacyinfoline.com |

Further research on 5-Quinoxalinol, 2,3-diphenyl- and its derivatives will likely continue to uncover novel applications in materials science and medicinal chemistry, building upon the rich chemical foundation of the quinoxaline scaffold.

Structure

2D Structure

3D Structure

Properties

CAS No. |

102554-55-2 |

|---|---|

Molecular Formula |

C20H14N2O |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

2,3-diphenylquinoxalin-5-ol |

InChI |

InChI=1S/C20H14N2O/c23-17-13-7-12-16-20(17)22-19(15-10-5-2-6-11-15)18(21-16)14-8-3-1-4-9-14/h1-13,23H |

InChI Key |

GPSSFUQWADPKPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)O)N=C2C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Quinoxalinol, 2,3 Diphenyl and Derivatives

Classical Approaches to Quinoxaline (B1680401) Ring Formation Relevant to Quinoxalinols

The synthesis of the quinoxaline scaffold is historically rooted in well-established condensation reactions. These methods, developed over a century ago, continue to form the basis for many synthetic pathways.

Condensation Reactions of o-Phenylenediamines with α-Dicarbonyl Compounds

The traditional and most fundamental method for synthesizing the quinoxaline ring system is the condensation of an aromatic 1,2-diamine (an o-phenylenediamine) with a 1,2-dicarbonyl compound. ijirt.orgchim.it This reaction was first reported by Körner and Hinsberg in 1884. encyclopedia.pub The general mechanism involves the nucleophilic attack of the amino groups of the diamine onto the carbonyl carbons of the dicarbonyl compound, followed by a cyclization and dehydration sequence to form the aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring.

These classical syntheses are often effective but can require harsh conditions, such as high temperatures, strong acid or base catalysts, and extended reaction times to achieve good yields. ijirt.orgnih.gov The choice of solvent can vary, with ethanol (B145695) and acetic acid being commonly employed. pharmacyinfoline.comsmolecule.com

Adaptations for 2,3-Diphenylquinoxaline (B159395) Synthesis

To synthesize the specific parent structure, 2,3-diphenylquinoxaline, the general condensation reaction is adapted by using benzil (B1666583) as the α-dicarbonyl compound. nih.govpharmacyinfoline.com The reaction with o-phenylenediamine (B120857) proceeds readily to form the desired product. A typical laboratory procedure involves warming a solution of benzil in a solvent like rectified spirit (ethanol) and adding a solution of o-phenylenediamine. pharmacyinfoline.comslideshare.netscribd.com After a period of heating, the product is often precipitated by the addition of water and can be purified by recrystallization. pharmacyinfoline.comslideshare.netscribd.com The melting point of the resulting 2,3-diphenylquinoxaline is consistently reported in the range of 125-128°C. nih.govslideshare.net

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, Benzil | Rectified Spirit | Warm on water bath for 30 mins | Not specified | pharmacyinfoline.comscribd.com |

| o-Phenylenediamine, Benzil | Rectified Spirit | Warm mixture | 98.95% | slideshare.net |

| o-Phenylenediamine, Benzil | Toluene | Stir at room temperature with MoVP catalyst | 92% | nih.gov |

| o-Phenylenediamine, Benzil | Ethanol | Reflux for 1 hour | 75% | ijiset.com |

Targeted Synthesis of 5-Substituted 2,3-Diphenylquinoxaline Derivatives

The synthesis of the target molecule, 5-Quinoxalinol, 2,3-diphenyl-, requires specific strategies to ensure the correct placement of the hydroxyl group at the C5 position. This is typically achieved through a multi-step process starting with a strategically substituted precursor.

Synthesis via 5-Nitro Precursors and Subsequent Transformations

A common and effective route to 5-substituted quinoxalines involves the use of a nitro-substituted o-phenylenediamine. To obtain the 5-nitro-2,3-diphenylquinoxaline (B8640550) intermediate, 3-nitro-o-phenylenediamine is condensed with benzil. This is analogous to the synthesis of 6-nitro-2,3-diphenylquinoxaline, which uses 4-nitro-o-phenylenediamine (B140028) as the starting material. sapub.orggordon.edu

Once the 5-nitro-2,3-diphenylquinoxaline is formed, the nitro group serves as a handle for further transformations. A crucial step is the reduction of the nitro group to an amino group, yielding 5-amino-2,3-diphenylquinoxaline. This reduction can be effectively carried out via catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst. smolecule.comresearchgate.net Other reducing agents like tin(II) chloride (SnCl₂·2H₂O) are also used for this type of transformation. smolecule.com

The resulting 5-amino-2,3-diphenylquinoxaline is a key intermediate. researchgate.net To obtain the final target, 5-Quinoxalinol, 2,3-diphenyl-, the 5-amino group can be converted to a hydroxyl group through a standard Sandmeyer-type reaction sequence. This involves diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, followed by hydrolysis upon heating in an aqueous acidic solution.

Regioselective Functionalization at the 5-Position

Direct functionalization of the pre-formed 2,3-diphenylquinoxaline ring at the 5-position via methods like C-H activation presents a significant challenge. While transition metal-catalyzed C-H functionalization has been reported for 2,3-diphenylquinoxalines, these reactions often lead to mono-arylated products without perfect regiocontrol between the 5- and 6-positions. mdpi.com The electronic nature of the quinoxaline system does not strongly favor electrophilic or nucleophilic attack at a specific C-H bond on the benzene ring.

Consequently, the most reliable method for achieving regioselective functionalization at the 5-position is not direct modification but rather building the ring from a pre-functionalized starting material. The use of 3-substituted-o-phenylenediamines, such as 3-nitro-o-phenylenediamine, ensures that the substituent is unambiguously located at the desired 5-position in the final quinoxaline product. researchgate.net This precursor-based strategy remains the dominant approach for the targeted synthesis of 5-substituted 2,3-diphenylquinoxaline derivatives.

Modern and Green Chemistry Approaches in Quinoxalinol Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to reduce environmental impact, minimize waste, and enhance safety and efficiency. ijirt.orgrsc.org These modern approaches are directly applicable to the synthesis of the 2,3-diphenylquinoxaline core structure of the target quinoxalinol.

Key green strategies include:

Aqueous Media: Water has been successfully employed as a solvent for the condensation reaction, often providing excellent yields and simplifying product isolation. researchgate.netsemanticscholar.org In some cases, the reaction can proceed under reflux in water without the need for any catalyst. researchgate.netsemanticscholar.org

Benign Catalysts: A variety of environmentally friendly and often reusable catalysts have been developed. These include organic acids like citric acid ijiset.com and camphorsulfonic acid (CSA), ijrar.org as well as simple organic molecules like phenol. sapub.org Vitamin B1 (thiamine) has also been reported as an effective, non-toxic, natural catalyst. gordon.edu

Energy-Efficient Methods: The use of alternative energy sources like ultrasound ijiset.comgordon.eduajrconline.org and microwave irradiation ijiset.com can dramatically reduce reaction times from hours to minutes while improving yields. Sonication, for instance, enhances mass transfer and reaction rates through acoustic cavitation. ijirt.orgajrconline.org

| Method | Catalyst | Solvent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Reflux | None | Water | Reflux | 2 h | 96% | researchgate.net |

| Ultrasonication | None | Rectified Spirit | 60°C | 15 min | 95.8% | ajrconline.org |

| Stirring | Citric Acid | Ethanol | Room Temp | < 1 min | 94% | ijiset.com |

| Stirring | Phenol | Ethanol/Water | Room Temp | 20 min | 98% | sapub.org |

| Stirring | Camphorsulfonic Acid (CSA) | Ethanol | Room Temp | 2 h | 98% | ijrar.org |

| Ultrasonication | Thiamine (Vitamin B1) | Ethanol | Room Temp | 1 h | Not specified | gordon.edu |

| Microwave | None | Ethanol | Microwave Irradiation | 55 sec | 60% | ijiset.com |

Catalyst-Free Methodologies

In the pursuit of greener and more cost-effective synthetic routes, catalyst-free approaches for the synthesis of quinoxaline derivatives have gained traction. These methods often rely on alternative energy sources or solvent-free conditions to drive the reaction forward.

One notable catalyst-free approach involves the use of microwave irradiation. ijiset.com By mixing an appropriate α-diketone and a substituted o-phenylenediamine in a glass microwave reaction tube and irradiating the mixture, quinoxaline derivatives can be obtained in high yields without the need for a catalyst. nih.gov The high temperatures generated by microwave energy can also facilitate the removal of water formed during the reaction, eliminating the need for dehydrating agents. nih.gov

Another catalyst-free method utilizes ultrasound irradiation at room temperature. scispace.com This technique has been shown to be a practical and efficient way to synthesize quinoxaline derivatives, offering the advantages of milder reaction conditions and shorter reaction times compared to traditional methods. ijiset.comscispace.com Research has demonstrated that the condensation of various 1,2-diketones with 1,2-diamines in ethanol at room temperature under ultrasonic irradiation can produce quinoxaline derivatives in high yields. researchgate.net

Solvent-free reactions, often facilitated by grinding the reactants together, also represent a viable catalyst-free approach. researchgate.net These mechanochemical methods are environmentally friendly and can lead to high product yields in a short amount of time. ijiset.com

Green Solvents and Aqueous Media Utilization

The use of environmentally benign solvents is a central tenet of green chemistry. In the synthesis of 2,3-diphenylquinoxaline and its derivatives, a significant shift towards the use of water and other green solvents has been observed.

Water has been successfully employed as a solvent for the cyclocondensation of 1,2-diamines and 1,2-diketones to yield quinoxalines. bioinfopublication.org This approach is highly desirable due to water's non-toxic, non-flammable, and inexpensive nature. iau.ir Studies have shown that excellent yields of quinoxaline derivatives can be achieved in aqueous media, sometimes even without the need for a catalyst. bioinfopublication.orgsemanticscholar.org The use of tetraethylammonium (B1195904) bromate (B103136) in water has been reported as an efficient system for this transformation, leading to high yields in a short time. bioinfopublication.org

Ethanol is another green solvent that has been widely used in the synthesis of quinoxalines. pharmacyinfoline.comsemanticscholar.org It is often used in conjunction with various catalysts and can be effective at room temperature, further enhancing the green credentials of the synthesis. semanticscholar.org The combination of ethanol with a catalyst like camphorsulfonic acid has been shown to produce high yields of 2,3-diphenylquinoxaline. ijrar.org

The table below summarizes the effect of different solvents on the synthesis of 2,3-diphenylquinoxaline, highlighting the efficacy of green solvents.

| Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| Methanol (B129727) | CSA | 2 | 50 | ijrar.org |

| Acetonitrile (B52724) | CSA | 2 | 65 | ijrar.org |

| Ethanol/Water | CSA | 2 | 85 | ijrar.org |

| Ethanol | CSA | 2 | 98 | ijrar.org |

| Water | None | - | High | semanticscholar.org |

| Ethanol | Bentonite (B74815) Clay K-10 | 0.33 | 95 | nih.gov |

| CSA: Camphorsulfonic Acid |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the synthesis of quinoxalines is no exception. This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and often cleaner reaction profiles. ijiset.comorientjchem.org

Solvent-free microwave-assisted synthesis has proven to be a particularly effective and eco-friendly method for preparing quinoxaline derivatives. ijiset.comnih.gov By irradiating a mixture of an α-dicarbonyl compound and a substituted o-phenylenediamine, the desired products can be obtained rapidly and in high yields. nih.gov For instance, the reaction of benzil and o-phenylenediamine under microwave irradiation can be completed in as little as three minutes. researchgate.netscielo.br

Microwave irradiation can also be combined with the use of solid supports, such as acidic alumina, which can act as a catalyst and further enhance the reaction efficiency. researchgate.netscielo.br In some cases, the use of a polar paste system in conjunction with microwave heating has led to excellent product yields (90-97%) with a simple work-up involving washing with water. researchgate.netscielo.br

The synthesis of substituted quinoxalines, such as 5-chloro-6-fluoro-2,3-diphenyl quinoxaline, has also been significantly accelerated using microwave technology. Cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil under solvent-free microwave irradiation at 320 watts was achieved in just 90 seconds. orientjchem.org Subsequent nucleophilic substitution reactions on this derivative were also expedited, with reaction times reduced from 14 hours by conventional methods to just 1 hour using a modified microwave oven. orientjchem.org

The following table provides examples of microwave-assisted synthesis of 2,3-diphenylquinoxaline and its derivatives, demonstrating the significant reduction in reaction time and improvement in yields.

| Reactants | Conditions | Time | Yield (%) | Reference |

| Benzil, o-phenylenediamine | Microwave, Solvent-free | 180 s | 90 | ijiset.com |

| Benzil, o-phenylenediamine | Microwave, Acidic Alumina | 3 min | 80-86 | researchgate.netscielo.br |

| Benzil, o-phenylenediamine | Microwave, Polar Paste | 3 min | 90-97 | researchgate.netscielo.br |

| 3-chloro-4-fluorobenzene-1,2-diamine, Benzil | Microwave (320W), Solvent-free | 90 s | - | orientjchem.org |

Ultrasonic Irradiation Techniques

Ultrasonic irradiation has become an increasingly popular green chemistry technique for organic synthesis. ijiset.com This method utilizes the energy of sound waves to induce chemical reactions, often leading to shorter reaction times, milder conditions, and improved yields compared to conventional methods. ijiset.comajrconline.org

The synthesis of 2,3-diphenylquinoxaline and its derivatives has been successfully achieved using sonication. ijiset.comajrconline.orgresearchgate.net A notable advantage of this technique is the ability to conduct reactions at room temperature, thus avoiding the need for heating. scispace.comresearchgate.net An efficient, catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation has been developed, highlighting the method's practicality and environmental benefits. scispace.com

Studies have shown that the condensation of 1,2-diketones with 1,2-diamines in ethanol at room temperature under ultrasonic irradiation proceeds smoothly to afford the corresponding quinoxaline derivatives in high yields. researchgate.net For example, the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine using ultrasound can achieve yields as high as 97% in just 8 minutes. ijiset.com This is a significant improvement over conventional methods which may require longer reaction times and result in lower yields. ijiset.com

The use of catalysts in conjunction with ultrasonic irradiation has also been explored. While catalyst-free methods are effective, the addition of a catalyst can sometimes further enhance the reaction rate. ajrconline.orgresearchgate.net However, the primary advantage of sonochemistry in this context remains its ability to promote reactions under ambient and environmentally friendly conditions. ijiset.comajrconline.org

The following table summarizes the results of ultrasonic-assisted synthesis of 2,3-diphenylquinoxaline.

| Reactants | Conditions | Time (min) | Yield (%) | Reference |

| Benzil, o-phenylenediamine | Ultrasound, Ethanol, Room Temp. | - | High | scispace.comresearchgate.net |

| Benzil, o-phenylenediamine | Ultrasound, p-TSA, Water/Ethanol | 8 | 97 | researchgate.net |

| Benzil, o-phenylenediamine | Ultrasound, various catalysts | 10-20 | 70-93 | ajrconline.orgresearchgate.net |

| Benzil, o-phenylenediamine | Ultrasound, no catalyst | 15 | - | ajrconline.org |

Application of Recyclable and Heterogeneous Catalysts (e.g., Bentonite Clay, Phosphate-based Catalysts)

The development of recyclable and heterogeneous catalysts is a key area of research in green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. dergipark.org.tr For the synthesis of 2,3-diphenylquinoxaline and its derivatives, several such catalysts have been successfully employed.

Bentonite Clay: Bentonite K-10, a type of montmorillonite (B579905) clay, has been identified as an efficient, inexpensive, and environmentally friendly catalyst for the synthesis of quinoxalines. semanticscholar.orgnih.govmdpi.com The reaction, typically a condensation of a 1,2-diamine with an α-diketone, can be carried out at room temperature in ethanol, leading to high yields and short reaction times. semanticscholar.orgmdpi.com A key advantage of bentonite clay is its reusability; it can be recovered by simple filtration and reused multiple times without a significant loss of activity. nih.govmdpi.com For the synthesis of 2,3-diphenylquinoxaline, using bentonite K-10 in ethanol at room temperature for 20 minutes can result in a 95% yield. nih.govmdpi.com

Phosphate-based Catalysts: Mineral fertilizers such as monoammonium phosphate (B84403) (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been repurposed as effective heterogeneous catalysts for quinoxaline synthesis. nih.govdergipark.org.trmdpi.comencyclopedia.pub These catalysts are readily available, inexpensive, and can be used in very small quantities. mdpi.comencyclopedia.pub The reactions are typically performed at room temperature in ethanol, affording excellent yields of the desired products. dergipark.org.tr Similar to bentonite clay, these phosphate-based catalysts can be easily recovered by filtration and recycled for several cycles while maintaining their catalytic activity. dergipark.org.tr Yields for the synthesis of quinoxalines using these catalysts typically range from 85-91%. mdpi.comencyclopedia.pub Natural phosphate (NP) has also been shown to be a highly efficient catalyst, providing yields of 92-99% in very short reaction times (1-45 minutes). mdpi.com

The table below provides a comparative overview of different recyclable and heterogeneous catalysts used in the synthesis of 2,3-diphenylquinoxaline.

| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Recyclability | Reference |

| Bentonite K-10 | o-phenylenediamine, benzil | Ethanol | Room Temp. | 20 min | 95 | Yes (5 times) | nih.govmdpi.com |

| MAP, DAP, or TSP | 1,2-diamine, 1,2-dicarbonyl | Ethanol | Room Temp. | - | 85-91 | Yes (6 cycles) | dergipark.org.trmdpi.comencyclopedia.pub |

| Natural Phosphate (NP) | 1,2-diamine, 1,2-dicarbonyl | Methanol | Room Temp. | 1-45 min | 92-99 | Yes (6 runs) | mdpi.com |

| Alumina-Supported Heteropolyoxometalates | o-phenylenediamine, benzil | Toluene | Room Temp. | 120 min | 92 | Yes | nih.govresearchgate.net |

| SnO2 Nanoparticles | 1,2-phenylenediamine, 1,2-diketones | Water | Room Temp. | 5-10 min | 85-88 | Yes (3 cycles) | iau.ir |

Derivatization and Functionalization Strategies for Enhanced Molecular Complexity

Once the quinoxaline core is synthesized, further derivatization and functionalization are often necessary to enhance molecular complexity and explore structure-activity relationships for various applications.

Nucleophilic Substitution Reactions on Substituted Quinoxalinols

Nucleophilic substitution is a powerful tool for introducing a wide range of functional groups onto the quinoxaline ring system. mdpi.com These reactions typically involve the displacement of a leaving group, such as a halogen, by a nucleophile.

The reactivity of substituted quinoxalines in nucleophilic substitution reactions is influenced by the nature and position of the substituents on the ring. For instance, in 2-monosubstituted quinoxalines, the substituent at the 2-position can affect the ease of substitution at other positions. mdpi.com It has been shown that 2-monosubstituted quinoxalines bearing phenyl or butyl groups react readily with various nucleophiles, including alkyl, aryl, heteroaryl, and alkynyl species, to yield 2,3-disubstituted quinoxalines. mdpi.com

The synthesis of 5-chloro-6-fluoro-2,3-diphenyl quinoxaline provides a key intermediate for further functionalization. orientjchem.org The chlorine atom at the 5-position can be displaced by various amines via nucleophilic substitution, allowing for the introduction of diverse functionalities at this position. orientjchem.org These reactions can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. orientjchem.org

The general mechanism for nucleophilic aromatic substitution involves the attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. ksu.edu.sa The presence of electron-withdrawing groups on the quinoxaline ring can facilitate these reactions by stabilizing the intermediate Meisenheimer complex.

Thermal Cyclization to Annulated Heterocyclic Systems (e.g., Pyridoquinoxalines)

The quinoxaline framework is a foundational unit for the synthesis of larger, annulated heterocyclic systems through cyclization reactions. These reactions involve the formation of new rings fused to the existing quinoxaline structure, leading to compounds with extended π-systems and unique properties. While direct thermal cyclization of 5-Quinoxalinol, 2,3-diphenyl- is not extensively documented, analogous transformations of related quinoxaline derivatives provide a blueprint for such syntheses.

One relevant synthetic strategy involves the condensation of functionalized quinoxalines with other reactive molecules. For instance, the synthesis of thiazolo[3,4-a]quinoxalines has been achieved through the reaction of 4-hydroxythiazolidine derivatives with 1,2-diaminobenzenes (1,2-DABs). researchgate.net This process, while not strictly a thermal cyclization initiated from the quinoxalinol itself, demonstrates the principle of building fused systems onto a quinoxaline core. In a hypothetical application to 5-Quinoxalinol, 2,3-diphenyl-, the hydroxyl group and an adjacent position on the benzene ring could be transformed into reactive moieties (e.g., an amino and a carboxyl group) that could undergo intramolecular condensation upon heating to form a fused pyridone ring, yielding a pyrido[3,2-f]quinoxalinone derivative. The reaction conditions for such intramolecular cyclizations are critical and often require high temperatures and sometimes a catalyst to facilitate the ring-closing step.

Synthesis of Quinoxalinol-Based Metal-Complexing Ligands (e.g., Salen Type Ligands)

The 5-quinoxalinol moiety can be readily incorporated into multidentate ligands designed for metal coordination, most notably those of the salen type. Salen ligands, derived from salicylaldehyde (B1680747) and ethylenediamine, are prized for their ability to form stable complexes with a wide range of metal ions. google.com The synthesis of quinoxalinol-based salen (salqu) ligands leverages the diamino-derivatives of the quinoxaline core.

The primary synthetic route is a Schiff-base condensation. google.com This involves reacting a diamino-2-quinoxalinol intermediate with salicylaldehyde derivatives. acs.orgnih.gov The reaction is typically carried out at reflux temperature in a solvent like methanol for an extended period. google.com Research has shown that a one-pot metal templated synthesis can significantly improve yields compared to methods where the ligand is isolated before complexation with a metal ion. researchgate.net This approach has been used to prepare a library of 12 salqu metal complexes with various divalent metal ions. researchgate.net

Furthermore, the regioselectivity of the Schiff-base formation on asymmetrically substituted diamino-2-quinoxalinols allows for the synthesis of asymmetrically substituted salen ligands. nih.gov This is achieved by first reacting the diamino-2-quinoxalinol with one type of salicylaldehyde to form a 2-quinoxalinol imine intermediate, which can then be reacted with a different salicylaldehyde derivative. nih.gov These quinoxalinol salen ligands and their metal complexes are stable under atmospheric conditions and show promise as catalysts, particularly in oxidation reactions. google.comauburn.edu For example, a copper(II) 2-quinoxalinol salen complex has been effectively used with tert-butyl hydroperoxide (TBHP) as an oxidant for the selective oxidation of alkynes to α,β-acetylenic carbonyls. auburn.edu

Table 1: Synthesis of Symmetrical 2-Quinoxalinol Salen (salqu) Ligands This table is representative of a parallel synthesis approach described in the literature. google.com

| Diamine Precursor | Salicylaldehyde Derivative | Product (salqu Ligand) | Yield (%) |

| Diamino-2-quinoxalinol | Salicylaldehyde | 2,2'-((1E,1'E)-(quinoxaline-6,7-diylbis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene))diphenol | ~60 |

| Diamino-2-quinoxalinol | 3,5-Di-tert-butyl-salicylaldehyde | Ligand with 3,5-di-tert-butyl groups | High |

| Diamino-2-quinoxalinol | 5-Nitrosalicylaldehyde | Ligand with 5-nitro groups | High |

| Diamino-2-quinoxalinol | 3-Methoxysalicylaldehyde | Ligand with 3-methoxy groups | High |

Incorporation into Conjugated Polymeric Structures

The field of organic electronics relies heavily on conjugated polymers, which feature a backbone of alternating single and double bonds. researchgate.net Incorporating specific chromophores like 5-Quinoxalinol, 2,3-diphenyl- into these polymer chains can tailor their electronic and optical properties for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). bohrium.com

To be used in polymerization, the 5-Quinoxalinol, 2,3-diphenyl- monomer must be functionalized with polymerizable groups. beilstein-journals.org Common strategies involve modern cross-coupling reactions catalyzed by transition metals, such as palladium. bohrium.commit.edu

Key Polymerization Strategies:

Suzuki and Stille Coupling: These methods are workhorses in conjugated polymer synthesis. For these reactions, the quinoxalinol monomer would need to be di-functionalized, for example, with two halogen atoms (e.g., bromine or iodine) or two boronic ester groups. It could then be co-polymerized with another monomer bearing the complementary functional groups (e.g., a diboronic ester or a dihalide, respectively). beilstein-journals.orgmit.edu

Direct C-H Arylation Polymerization (DArP): This is a more modern and atom-economical method that avoids the pre-functionalization step of creating organometallic reagents. bohrium.com In this approach, a dihalo-monomer is coupled directly with a monomer possessing reactive C-H bonds. The 5-Quinoxalinol, 2,3-diphenyl- could potentially be used if it possesses suitably reactive C-H bonds, or it could be dihalogenated to react with a C-H rich co-monomer like a thiophene (B33073) derivative. bohrium.com

Multicomponent Polymerization: Advanced methods allow for the combination of three or more different monomers in a single step to create complex polymer structures. nsf.gov This could allow for the introduction of the quinoxalinol unit alongside other functional monomers to precisely tune the final properties of the polymer. nsf.gov

The inclusion of the bulky 2,3-diphenyl- substituents and the polar 5-quinoxalinol group is expected to influence the resulting polymer's solubility and solid-state packing, which are critical factors for device performance. mit.edu The quinoxaline unit, being an electron-accepting moiety, could be used to construct donor-acceptor (D-A) type polymers, which are known for their small bandgaps and interesting photophysical properties. bohrium.com

Table 2: Potential Strategies for Polymerizing 5-Quinoxalinol, 2,3-diphenyl-

| Polymerization Method | Required Functionalization on Quinoxalinol Monomer | Co-monomer Functionalization | Catalyst |

| Suzuki Coupling | Di-bromo or Di-boronic ester | Di-boronic ester or Di-bromo | Palladium Complex |

| Stille Coupling | Di-bromo or Di-stannane | Di-stannane or Di-bromo | Palladium Complex |

| Direct C-H Arylation | Di-bromo | C-H activated monomer (e.g., bithiophene) | Palladium Complex |

Mechanistic Investigations of 5 Quinoxalinol, 2,3 Diphenyl Formation and Reactivity

Reaction Mechanism Elucidation for Quinoxaline (B1680401) Ring Formation

The formation of the 2,3-diphenylquinoxaline (B159395) core, the fundamental structure of the target compound, typically involves the condensation of an o-phenylenediamine (B120857) with benzil (B1666583) (a 1,2-dicarbonyl compound). researchgate.netrsc.orgyoutube.com This reaction proceeds via a cyclization-condensation pathway. scribd.com The general mechanism involves the initial acid-catalyzed activation of a carbonyl group on the benzil molecule, which facilitates a nucleophilic attack by one of the amino groups of the o-phenylenediamine. researchgate.net This is followed by dehydration and a subsequent intramolecular cyclization to form the stable quinoxaline ring system. researchgate.netscribd.com

To unambiguously determine the reaction course, studies have been conducted using isotopically labeled substrates. A notable investigation into the reaction between benzil and 1,2-phenylenediamine to form 2,3-diphenylquinoxaline utilized ¹³C NMR spectroscopy with a labeled benzil substrate. rsc.org This method allows for the precise tracking of carbon atoms throughout the reaction sequence, confirming the connectivity in the final product and elucidating the sequence of bond formations.

The reaction between benzil and o-phenylenediamine is a condensation reaction that results in the formation of 2,3-diphenylquinoxaline through cyclization. scribd.com The process is typically carried out by heating the reactants in a solvent such as rectified spirit. scribd.com Greener synthesis approaches using methods like ultrasonic irradiation have also been developed, significantly improving yields and reducing reaction times. ijiset.com

The following table summarizes findings from a representative synthesis of the 2,3-diphenylquinoxaline core.

Table 1: Synthesis and Characterization Data for 2,3-Diphenylquinoxaline| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₄N₂ | scribd.com |

| Melting Point | 125-127°C | ijiset.com |

| Synthesis Method | Ultrasonic Irradiation | ijiset.com |

| Reaction Time | 8 minutes | ijiset.com |

| Yield | 97% | ijiset.com |

Identification of Transition States and Intermediates

The condensation reaction is believed to proceed through several key intermediates. The initial nucleophilic attack of the diamine on the dicarbonyl compound forms a hemiaminal intermediate, which then dehydrates to form an imine. A subsequent intramolecular attack by the second amino group on the remaining carbonyl function leads to a dihydroquinoxaline intermediate, which then aromatizes, often through oxidation, to yield the final quinoxaline product. researchgate.netresearchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the specific roles of catalysts and in characterizing the energetic profiles of these reactions. researchgate.net For instance, in related syntheses, DFT calculations have shown how a catalyst like aluminum(III) chloride activates the benzoin (B196080) starting material, facilitating the subsequent condensation and cyclization steps. researchgate.net While not specific to 5-quinoxalinol, 2,3-diphenyl-, these computational approaches provide a framework for understanding the transition states and intermediates involved in quinoxaline ring formation.

Mechanisms of Catalytic Transformations Involving Quinoxalinol Complexes

While catalytic data for complexes of 5-Quinoxalinol, 2,3-diphenyl- itself is scarce, extensive research on related Cu(II) 2-quinoxalinol salen complexes provides significant insight into the potential catalytic mechanisms. organic-chemistry.orgauburn.edu These complexes have proven to be effective catalysts for a variety of C-H oxidation reactions. organic-chemistry.orgauburn.eduproquest.com The quinoxalinol salen ligand framework is crucial for stabilizing the metal center and modulating its reactivity. organic-chemistry.org

Complexes of Cu(II) with 2-quinoxalinol salen ligands are highly effective catalysts for the allylic C-H activation of olefins, converting them into enones or 1,4-enediones with high efficiency. organic-chemistry.orgacs.orgnih.gov The reactions are typically performed using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgresearchgate.net

The proposed mechanism for this transformation is distinct from pathways involving tert-butyl peroxy ether intermediates. Instead, the catalytic cycle is believed to involve:

Binding of the TBHP oxidant to the Cu(II) center. organic-chemistry.org

Homolytic cleavage of the O−O bond within the peroxide. organic-chemistry.org

Formation of a high-valent Cu(III)−oxo species. organic-chemistry.org

This Cu(III)-oxo intermediate is a powerful oxidant capable of abstracting a hydrogen atom from the allylic position of the olefin substrate. This step is often regioselective, favoring the sterically less hindered hydrogen. organic-chemistry.org The ability of the quinoxalinol salen ligand to stabilize the Cu(III) oxidation state is considered a key factor in the catalyst's high efficiency. organic-chemistry.org

The oxidative pathways involving Cu(II) quinoxalinol complexes and peroxides are central to their catalytic activity. auburn.edu In the presence of an oxidant like TBHP, Cu(II) complexes catalyze the oxidation of various C-H bonds, including allylic, benzylic, and propargylic positions. organic-chemistry.orgauburn.edu The general mechanism involves the reaction between the Cu(II) catalyst and the peroxide. researchgate.netnih.gov

The interaction between Cu(II) and hydrogen peroxide (or its organic derivatives like TBHP) can generate highly reactive oxygen species. The process is thought to initiate with the reduction of Cu(II) to Cu(I), which then reacts rapidly with the peroxide in a Fenton-like manner to produce hydroxyl or other radical species. researchgate.net However, in the case of the Cu(II) 2-quinoxalinol salen system with TBHP, the pathway is believed to proceed through the formation of a Cu(III)-oxo species without the formation of free radical intermediates in the solution, which contributes to the high selectivity observed. organic-chemistry.org

The following table presents representative results for the allylic oxidation of various olefins using a Cu(II) 2-quinoxalinol salen catalyst and TBHP.

Table 2: Catalytic Allylic Oxidation using a Cu(II) 2-Quinoxalinol Salen Complex| Substrate (Olefin) | Product | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| Cyclohexene | 2-Cyclohexen-1-one | 99 | 1 | organic-chemistry.org |

| 1-Octene | 2-Octen-4-one | 85 | 1 | organic-chemistry.org |

| α-Ionone | Dehydro-α-ionone | 95 | 1 | organic-chemistry.org |

Photoinduced and Electrochemical Mechanistic Pathways

The photophysical and electrochemical properties of the quinoxaline scaffold are of significant interest for applications in materials science and catalysis. researchgate.net Studies on 2,3-diphenylquinoxaline (DPQ) thin films have revealed its potential for use in optoelectronic devices. researchgate.net

Optical analysis of DPQ thin films determined a band gap energy of 3.34 eV. researchgate.net The material exhibits strong fluorescence, indicating its potential utility as an electron and hole-transporting layer in electronic devices. researchgate.net Such properties are foundational to understanding its behavior in photoinduced processes, where the absorption of light can lead to excited states capable of participating in electron transfer or energy transfer reactions. researchgate.netnih.gov

Electrochemical methods, particularly cyclic voltammetry, have been employed to probe the mechanistic pathways of catalytic reactions involving quinoxalinol complexes. organic-chemistry.orgacs.orgresearchgate.net These studies help to characterize the redox potentials of the catalytic species, providing evidence for the involvement of different oxidation states, such as the Cu(II)/Cu(III) couple in the allylic oxidation reactions. organic-chemistry.org In a related system, the oxygenation of quinoxalin-2(1H)-one was found to proceed through a stable radical anion intermediate, which was identified via in-depth UV, cyclic voltammetry, and spectroscopic analysis. chemrxiv.org This mechanism involves a single electron transfer (SET) from a base to the quinoxalinone, which then activates dioxygen to form the final product. chemrxiv.org These findings suggest that electrochemical and photoinduced SET pathways are viable mechanistic routes for reactions involving the quinoxaline core.

Generation and Detection of Reactive Radical Intermediates

The formation of quinoxaline derivatives can proceed through various mechanisms, with some involving reactive radical intermediates. While direct studies on the radical-mediated synthesis of 5-Quinoxalinol, 2,3-diphenyl- are not extensively documented, insights can be drawn from related quinoxaline and quinoline (B57606) syntheses. The generation of radical intermediates is often proposed in reactions initiated by photolysis, high temperatures, or specific reagents capable of single-electron transfer (SET).

For instance, the synthesis of certain quinoline derivatives has been shown to proceed via photo-catalytically generated imine radicals. chemrxiv.org In a related context, the bromination of 6-methyl-2,3-diphenylquinoxaline (B3348229) to its bromomethyl derivative proceeds through a free radical mechanism. vixra.orgsymbiosisonlinepublishing.com However, not all quinoxaline formations involve radicals. A study on the mechanochemical synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil did not detect a hemiaminal radical intermediate, suggesting a concerted reaction pathway under those specific conditions. researchgate.net

The primary technique for the detection of short-lived radical intermediates is Electron Paramagnetic Resonance (EPR) spectroscopy , often coupled with a technique called spin trapping. acs.orgmdpi.com EPR spectroscopy directly detects species with unpaired electrons. manchester.ac.ukutexas.edu However, due to the typically low concentrations and short lifetimes of reaction intermediates, direct detection is often challenging.

Spin trapping involves the use of a "spin trap," a molecule that reacts with the transient radical to form a much more stable radical product, known as a spin adduct. mdpi.com This persistent radical can then be observed by EPR. The hyperfine splitting pattern of the resulting EPR spectrum can provide information about the identity of the originally trapped radical. acs.orgmdpi.com Common spin traps include nitrones like DMPO (5,5-dimethyl-1-pyrroline N-oxide) and PBN (α-phenyl-N-tert-butylnitrone). mdpi.com For example, the formation of (4-methyl)phenyl radicals in a reaction involving a purpurin-based system was confirmed by trapping them with PBN and analyzing the resulting EPR spectrum. mdpi.com

Table 1: EPR Spin Trapping Data for Phenyl Radical Adducts

| Spin Trap | Trapped Radical | Spin Hamiltonian Parameters | Reference |

|---|---|---|---|

| PBN | (4-methyl)phenyl | aN = 14.52 G, aH = 2.21 G | mdpi.com |

| DMPO | Phenyl | aN = 14.2 G, aHβ = 2.4 G, aHγ = 0.8 G | mdpi.com |

Note: The hyperfine coupling constants (a) provide structural information about the spin adduct.

In the context of 5-Quinoxalinol, 2,3-diphenyl-, a hypothetical radical formation pathway could involve the homolytic cleavage of a bond or an electron transfer process. Detecting the resultant radical intermediates would necessitate in-situ EPR experiments, likely employing spin trapping agents to capture any transient species for analysis.

Electrochemical Reduction and Oxidation Processes of Quinoxaline Rings

The electrochemical behavior of the quinoxaline ring system is of significant interest as it underlies its utility in various applications, including as an electron-accepting unit in functional materials. vixra.orgsymbiosisonlinepublishing.comrsc.org The reduction and oxidation potentials are sensitive to the nature and position of substituents on the ring.

Cyclic voltammetry is a key technique used to study these processes. It provides information on the redox potentials and the reversibility of the electron transfer steps. Studies on quinoxaline derivatives show that the pyrazine (B50134) part of the ring is the primary electroactive center, undergoing a pH-dependent two-electron reduction. acs.org

A study on phenazines and quinoxalines, which included 2,3-diphenylquinoxaline and 5-hydroxyquinoxaline , provides valuable comparative data. nih.gov The di-N-oxides of these compounds generally exhibit the most positive reduction potentials. Reversible first-wave reductions were observed for several derivatives, including 2,3-diphenylquinoxaline-1,4-dioxide. nih.gov The presence of a hydroxyl group at the 5-position influences the electronic properties and, consequently, the redox potentials.

In acidic solutions (pH ≈ 1), 2,3-diphenylquinoxaline undergoes two successive one-electron reductions. acs.org This allows for the study of the reactivity of both the one-electron reduced radical form and the two-electron reduced form. The catalytic reduction of molecular oxygen by these reduced forms has been investigated, with the rate constant depending on the thermodynamic driving force, which is related to the half-wave potential (E1/2). acs.org

The general mechanism for the electrochemical reduction of the quinoxaline ring in acidic media involves the initial protonation of a ring nitrogen, followed by electron transfer. The stability of the resulting radical intermediate can vary.

Table 2: Electrochemical Data for Selected Quinoxaline Derivatives

| Compound | Process | Potential (E1/2 vs. SCE) | Conditions | Reference |

|---|---|---|---|---|

| 2,3-Diphenylquinoxaline | 1st Reduction | -1.14 V | DMF, 0.1 M TEAP | acs.org |

| 2,3-Diphenylquinoxaline | 2nd Reduction | -1.61 V | DMF, 0.1 M TEAP | acs.org |

| 5-Hydroxyquinoxaline-1,4-dioxide | 1st Reduction | -0.58 V | DMF, 0.1 M TEAP | nih.gov |

| 2,3-Diphenylquinoxaline-1,4-dioxide | 1st Reduction | -0.66 V | DMF, 0.1 M TEAP | nih.gov |

Note: Potentials are indicative and can vary with experimental conditions. TEAP = Tetraethylammonium (B1195904) perchlorate.

The oxidation processes of quinoxalines are generally less studied than the reductions. They would involve the removal of electrons from the highest occupied molecular orbital (HOMO) of the molecule. The presence of the electron-donating hydroxyl group in 5-Quinoxalinol, 2,3-diphenyl- would be expected to make it more susceptible to oxidation compared to the unsubstituted 2,3-diphenylquinoxaline.

Kinetic and Thermodynamic Studies of Reaction Pathways

The study of reaction kinetics and thermodynamics provides fundamental understanding of the feasibility, rate, and energy profile of a chemical transformation. For the formation of 2,3-diphenylquinoxaline and its derivatives, these studies can elucidate the reaction mechanism and help in optimizing reaction conditions.

A kinetic study on the mechanochemical synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine revealed that the activation energy for the reaction is dependent on the physical state of the reaction mixture. researchgate.net The Arrhenius plot showed a lower activation energy when the reaction occurs between solids, which changes as a eutectic melt is formed. This demonstrates that mechanical energy can lower the activation barrier for this organic reaction. researchgate.net

Another powerful tool for investigating reaction mechanisms is the use of structure-reactivity relationships, such as the Hammett correlation. A study on the formation of substituted 2,3-diphenylquinoxalines in microdroplets employed competition experiments to determine relative reaction rates. mdpi.com By reacting benzil with a mixture of 1,2-phenylenediamine and a 4-substituted-1,2-phenylenediamine, a Hammett plot was constructed. The negative value of the reaction constant (ρ = -0.96) confirmed that the 1,2-phenylenediamine acts as a nucleophile in the rate-limiting step, as electron-donating groups on the diamine accelerated the reaction, while electron-withdrawing groups retarded it. mdpi.com This provides insight into the electronic demands of the transition state.

Kinetic and thermodynamic parameters have also been evaluated for the synthesis of quinoxaline derivatives using heterogeneous catalysts. One such study reported a low activation energy of 16.48 kJ/mol, indicating a facile reaction pathway. researchgate.net The thermodynamic parameters, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide information on the spontaneity and energy changes of the reaction.

Table 3: Kinetic and Thermodynamic Data for Quinoxaline Synthesis

| Reaction System | Parameter | Value | Unit | Reference |

|---|---|---|---|---|

| Mechanochemical synthesis of 2,3-diphenylquinoxaline | Activation Energy (Ea) | Varies with conditions | kJ/mol | researchgate.net |

| Substituted 2,3-diphenylquinoxaline formation | Hammett Reaction Constant (ρ) | -0.96 | - | mdpi.com |

| Heterogeneous catalytic synthesis of quinoxalines | Activation Energy (Ea) | 16.48 | kJ/mol | researchgate.net |

| Heterogeneous catalytic synthesis of quinoxalines | Activation Enthalpy (ΔH) | 13.93 | kJ/mol | researchgate.net |

These studies collectively indicate that the formation of the quinoxaline scaffold is thermodynamically favorable and can be kinetically controlled through the choice of reactants, catalysts, and reaction conditions. For 5-Quinoxalinol, 2,3-diphenyl-, the presence of the hydroxyl and phenyl substituents will influence the electron density of the reacting moieties, thereby affecting the kinetic and thermodynamic profile of its formation compared to the parent quinoxaline.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Quinoxalinol, 2,3 Diphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

¹H-NMR and ¹³C-NMR for Proton and Carbon Framework Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques for establishing the carbon and proton skeleton of a molecule like 5-Quinoxalinol, 2,3-diphenyl-.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of 5-Quinoxalinol, 2,3-diphenyl- is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the quinoxaline (B1680401) ring system and the two phenyl substituents will resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The proton of the hydroxyl (-OH) group at the C-5 position is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The integration of these signals would confirm the number of protons in each unique chemical environment.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework. For 5-Quinoxalinol, 2,3-diphenyl-, distinct signals will appear for each unique carbon atom. The spectrum for the parent compound, 2,3-diphenylquinoxaline (B159395), shows characteristic peaks for the aromatic carbons. ijiset.com For the 5-hydroxy derivative, the carbon atom attached to the hydroxyl group (C-5) would experience a significant downfield shift compared to the corresponding carbon in the unsubstituted quinoxaline. The carbons of the two phenyl rings and the quinoxaline core would also exhibit characteristic chemical shifts. For instance, in related quinoxaline derivatives, the carbon atoms of the pyrazine (B50134) ring (C-2 and C-3) typically appear around 153-154 ppm. ijiset.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for 5-Quinoxalinol, 2,3-Diphenyl-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl Protons | 7.30 - 7.60 (multiplet) | 128.0 - 139.0 |

| Quinoxaline Protons (H-6, H-7, H-8) | 7.70 - 8.20 (multiplets) | 115.0 - 142.0 |

| Hydroxyl Proton (5-OH) | Variable (broad singlet) | N/A |

| Quinoxaline Carbons (C-2, C-3) | N/A | ~153.0 - 155.0 |

| Quinoxaline Carbon (C-5) | N/A | Shifted downfield due to -OH |

| Other Quinoxaline Carbons | N/A | 115.0 - 142.0 |

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

While 1D NMR provides information about the number and type of nuclei, two-dimensional (2D) NMR experiments reveal how these nuclei are connected through bonds and space. wikipedia.org For a complex structure like 5-Quinoxalinol, 2,3-diphenyl-, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to establish the connectivity between the protons on the quinoxaline ring (e.g., H-6, H-7, H-8) and within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org An HSQC spectrum would definitively assign which proton is bonded to which carbon in the molecule, confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These spectra serve as a "molecular fingerprint," providing characteristic signals for the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Groups

FT-IR spectroscopy is particularly effective for identifying the functional groups within a molecule. For 5-Quinoxalinol, 2,3-diphenyl-, the spectrum would be characterized by several key absorption bands. The most notable would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of aromatic rings would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C=N stretching of the quinoxaline ring would also give a characteristic peak, often around 1620-1550 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for 5-Quinoxalinol, 2,3-Diphenyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Quinoxaline C=N | C=N Stretch | 1550 - 1620 |

Raman Spectroscopy in Mechanistic and Structural Investigations

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com In the context of 5-Quinoxalinol, 2,3-diphenyl-, the symmetric stretching of the phenyl rings would produce strong Raman signals. The quinoxaline ring system itself has characteristic Raman bands that can be used for identification. For the parent 2,3-diphenylquinoxaline, key Raman signals are readily distinguished, making it a useful technique for monitoring its synthesis. beilstein-journals.org The introduction of the hydroxyl group at the 5-position would induce shifts in the vibrational frequencies of the quinoxaline core, which would be observable in the Raman spectrum, providing further structural confirmation. The low-frequency region of the Raman spectrum can also provide information about the crystal lattice vibrations of the solid material. mdpi.com

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Systems

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. msu.edu This technique is especially useful for analyzing compounds with conjugated π-systems, known as chromophores.

The 5-Quinoxalinol, 2,3-diphenyl- molecule contains an extensive conjugated system, encompassing the quinoxaline core and the two phenyl substituents. This conjugation is expected to result in strong absorption bands in the UV region. The spectrum would likely show multiple peaks corresponding to π → π* transitions. For comparison, the parent 2,3-diphenylquinoxaline exhibits a maximum absorption (λmax) around 292 nm. ijiset.com The addition of the hydroxyl group, an auxochrome, at the 5-position is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). This is due to the electron-donating nature of the -OH group extending the conjugation of the chromophore. In related derivatives, n → π* transitions associated with the nitrogen atoms of the pyrazine ring can also be observed at longer wavelengths, though they are typically much weaker than the π → π* transitions. symbiosisonlinepublishing.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Quinoxalinol, 2,3-diphenyl- |

| 2,3-diphenylquinoxaline |

| 5-hydroxy-2,3-diphenylquinoxaline |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic compounds, thereby providing critical information for structural elucidation. For 5-Quinoxalinol, 2,3-diphenyl-, high-resolution mass spectrometry (HRMS) is employed to ascertain its precise molecular mass.

The introduction of a hydroxyl group to the 2,3-diphenylquinoxaline backbone increases the molecular weight. The parent compound, 2,3-diphenylquinoxaline, has a molecular formula of C₂₀H₁₄N₂ and a calculated molecular weight of approximately 282.34 g/mol . nist.govchemicalbook.com The addition of an oxygen atom to form 5-Quinoxalinol, 2,3-diphenyl- (C₂₀H₁₄N₂O) results in an exact mass of 298.11100 u. chemsrc.com

Electron ionization (EI) mass spectrometry of the parent 2,3-diphenylquinoxaline typically shows a prominent molecular ion peak (M⁺·) at m/z 282. ijiset.comnih.gov The fragmentation of 5-Quinoxalinol, 2,3-diphenyl- is expected to follow patterns characteristic of both quinoxalines and phenols. The fragmentation of quinoxaline itself is known to proceed via the loss of HCN molecules. lookchem.com For hydroxylated quinoxalines, fragmentation pathways involving the hydroxyl group, such as the loss of a formyl radical (CHO·) from the molecular ion, can also be anticipated. lookchem.com

A study on the mass spectrometric fragmentation of various substituted quinoxalines revealed that the introduction of heteroatoms significantly influences the fragmentation pathways. lookchem.com For instance, in hydroxyl-containing derivatives, cleavages related to the hydroxyl group are prominent. lookchem.com The analysis of sulfaquinoxaline (B1682707) metabolites also showed that hydroxylation of the quinoxaline moiety leads to characteristic fragment ions. nih.gov

Table 1: Predicted Mass Spectrometry Data for 5-Quinoxalinol, 2,3-Diphenyl-

| Feature | Predicted Value/Fragment | Basis of Prediction |

| Molecular Formula | C₂₀H₁₄N₂O | Addition of a hydroxyl group to 2,3-diphenylquinoxaline. |

| Exact Mass | 298.11100 u | Based on the elemental composition. chemsrc.com |

| Molecular Ion (M⁺·) | m/z 298 | Expected parent peak in the mass spectrum. |

| Key Fragment Ion | [M - H]⁺ | Loss of a hydrogen radical, a common fragmentation for aromatic alcohols. |

| Key Fragment Ion | [M - CO]⁺· | Loss of carbon monoxide, characteristic of phenols and other hydroxylated aromatics. |

| Key Fragment Ion | [M - HCN]⁺· | Fragmentation of the quinoxaline ring. lookchem.com |

| Key Fragment Ion | [C₁₉H₁₃N₂]⁺ | Loss of a formyl radical (CHO·). lookchem.com |

This predictive data, grounded in the known fragmentation patterns of related structures, provides a robust framework for interpreting the experimental mass spectrum of 5-Quinoxalinol, 2,3-diphenyl-.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that possess unpaired electrons. nist.gov This makes it an invaluable tool for studying free radicals, transition metal complexes, and other paramagnetic species. In the context of 5-Quinoxalinol, 2,3-diphenyl-, EPR spectroscopy can be employed to investigate the formation and structure of its radical species, which may be generated through various chemical or photochemical processes.

The generation of radical anions of quinoxaline derivatives has been studied using in-situ EPR spectroelectrochemical methods. tandfonline.com These studies have shown that the unpaired electron in the radical anions interacts predominantly with the nitrogen and hydrogen nuclei of the pyrazine ring. tandfonline.com Furthermore, photoinduced processes of quinoxaline derivatives have been shown to generate reactive oxygen species and other radical intermediates, which can be monitored by EPR spectroscopy. rsc.org

For 5-Quinoxalinol, 2,3-diphenyl-, potential radical species that could be investigated by EPR include:

Radical Anion: Formed by the one-electron reduction of the molecule. The resulting EPR spectrum would provide information about the distribution of the unpaired electron density across the quinoxaline and phenyl rings.

Radical Cation: Generated through one-electron oxidation. The analysis of its EPR spectrum would reveal details about the electronic structure of the highest occupied molecular orbital (HOMO).

Phenoxyl Radical: If the hydroxyl group undergoes homolytic cleavage of the O-H bond, a phenoxyl-type radical could be formed. The EPR spectrum of such a species would be sensitive to the electronic environment provided by the fused quinoxaline ring system.

The study of nitrogen-containing heterocyclic radicals by EPR is a well-established field, and the hyperfine coupling constants obtained from the spectra provide deep insights into the electronic structure of these molecules. tandfonline.comrsc.org

Table 2: Potential Unpaired Electron Species of 5-Quinoxalinol, 2,3-Diphenyl- for EPR Study

| Radical Species | Method of Generation | Information from EPR Spectrum |

| Radical Anion | Electrochemical or chemical reduction | Distribution of the Lowest Unoccupied Molecular Orbital (LUMO). |

| Radical Cation | Electrochemical or chemical oxidation | Distribution of the Highest Occupied Molecular Orbital (HOMO). |

| Phenoxyl Radical | Photolysis or chemical oxidation | Spin density distribution on the oxygen and aromatic rings. |

| Spin Adducts | Reaction with spin traps in the presence of radical-generating conditions | Identification of transient, short-lived radical intermediates. |

Coupled Chromatographic and Spectroscopic Techniques (e.g., UPLC-HR-ESI-MS)

To analyze complex mixtures and isolate specific compounds for detailed structural analysis, coupled chromatographic and spectroscopic techniques are employed. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a particularly powerful combination for the analysis of quinoxaline derivatives and their metabolites. chromatographyonline.comakjournals.comusda.gov

UPLC provides rapid and high-resolution separation of components in a mixture, while HR-ESI-MS allows for the sensitive detection and accurate mass determination of the eluted compounds. This technique is highly suitable for identifying and quantifying 5-Quinoxalinol, 2,3-diphenyl- in various matrices, as well as for studying its potential metabolic products.

The methodology typically involves:

Sample Preparation: Extraction of the analyte from the sample matrix. chromatographyonline.comakjournals.com

Chromatographic Separation: Injection of the extract into a UPLC system, often equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid) is commonly used. chromatographyonline.comakjournals.com

Ionization: The eluent from the UPLC is introduced into the electrospray ionization (ESI) source of the mass spectrometer, where the analyte molecules are converted into gas-phase ions.

Mass Analysis: The ions are then analyzed by a high-resolution mass analyzer (e.g., Orbitrap or TOF), which measures their mass-to-charge ratios with high accuracy. This allows for the determination of the elemental composition of the parent ion and its fragments.

Tandem mass spectrometry (MS/MS) can also be performed, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides further structural information and enhances the specificity of the analysis. chromatographyonline.comakjournals.comusda.gov

Table 3: Exemplary UPLC-HR-ESI-MS Parameters for the Analysis of 5-Quinoxalinol, 2,3-Diphenyl-

| Parameter | Typical Setting | Purpose |

| UPLC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Separation of the analyte from other components based on polarity. akjournals.com |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | To achieve efficient gradient elution for separation. chromatographyonline.comakjournals.com |

| Flow Rate | 0.2 - 0.4 mL/min | To ensure optimal chromatographic resolution and ionization efficiency. chromatographyonline.com |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) | To generate protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. |

| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) | For high-resolution and accurate mass measurements. nih.gov |

| Detection Mode | Full Scan and/or Tandem MS (MS/MS) | For identification based on accurate mass and fragmentation patterns. chromatographyonline.comakjournals.comusda.gov |

The application of these advanced spectroscopic and coupled techniques provides a comprehensive and detailed characterization of 5-Quinoxalinol, 2,3-diphenyl-, confirming its molecular structure and paving the way for further investigation of its chemical and physical properties.

Computational and Theoretical Chemistry Studies of 5 Quinoxalinol, 2,3 Diphenyl

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical analysis, particularly using Density Functional Theory (DFT), is a cornerstone for understanding the intrinsic electronic characteristics of a molecule. researchgate.net These methods allow for the detailed examination of molecular orbitals and the prediction of various reactivity parameters.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. youtube.com The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, stability, and optical properties. youtube.comnih.gov A smaller gap generally implies higher reactivity and easier electronic excitation. nih.gov

DFT calculations have been performed on several derivatives of the core 2,3-diphenylquinoxaline (B159395) structure to determine these key energy levels. For instance, studies on donor-acceptor derivatives designed for organic solar cells have provided valuable data on how substitutions on the quinoxaline (B1680401) ring affect its electronic properties. researchgate.net Although specific data for 5-Quinoxalinol, 2,3-diphenyl- is not detailed in the reviewed literature, the findings for closely related compounds offer significant insights.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.60 | -3.04 | 2.56 | DFT (B3LYP/cc-pVDZ) researchgate.net |

| 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.83 | -3.16 | 2.67 | DFT (B3LYP/cc-pVDZ) researchgate.net |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a framework for comparing the chemical behavior of different compounds.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). nih.gov

These parameters are crucial for predicting how a molecule will interact with other chemical species. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Electron-donating ability |

| Electron Affinity (A) | A ≈ -E(LUMO) | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Overall electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / η | Ease of electronic change |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons |

The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within the molecule. DFT calculations can accurately predict the magnitude and direction of the dipole moment, which influences solubility, intermolecular interactions, and other physical properties.

In the context of donor-acceptor systems, the fraction of electron transfer (ΔN) from a donor to an acceptor is a key parameter. For molecules designed for photovoltaic applications, a related and critical parameter is the injection driving force (ΔG_inject), which quantifies the feasibility of electron injection from the molecule (dye) to a semiconductor substrate like TiO₂. researchgate.net A negative ΔG_inject value indicates that the electron injection process is spontaneous. researchgate.net Studies on 2,3-diphenylquinoxaline derivatives have shown negative ΔG_inject values, suggesting their potential suitability for use in dye-sensitized solar cells. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.orgnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment that can mimic liquids or solids. rsc.orgresearchgate.net

For a molecule like 5-Quinoxalinol, 2,3-diphenyl-, MD simulations could be used to:

Analyze Conformational Flexibility: Determine the preferred orientations (torsion angles) of the two phenyl rings and the hydroxyl group relative to the quinoxaline core.

Study Intermolecular Interactions: Simulate how multiple molecules pack together in a condensed phase, revealing key interactions like π-π stacking or hydrogen bonding involving the quinoxalinol moiety.

Evaluate Solvent Effects: Understand how the molecule's conformation and dynamics change in different solvent environments.

Such simulations are crucial for understanding the macroscopic properties of materials derived from these molecules and have been successfully applied to various quinoxaline derivatives to study their binding affinity with biological targets. rsc.orgafricaresearchconnects.com

Theoretical Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. wu.ac.thnih.gov

TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed experimentally. wu.ac.th For many 2,3-diphenylquinoxaline derivatives, the primary absorption bands in the visible light region are attributed to π–π* and intramolecular charge transfer (ICT) transitions. researchgate.netrsc.org These theoretical predictions can be compared with experimental spectra to validate the computational model and assign specific electronic transitions to observed absorption bands. researchgate.netd-nb.info

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. researchgate.netgoogle.com By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, including the structures of high-energy transition states and intermediates.

The synthesis of the 2,3-diphenylquinoxaline core typically involves the condensation of an o-phenylenediamine (B120857) with benzil (B1666583). chim.it Further functionalization can be achieved through reactions like Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions such as Stille or Suzuki reactions. researchgate.netrsc.org

Computational modeling of these reactions for 5-Quinoxalinol, 2,3-diphenyl- would involve:

Calculating the energies of reactants, intermediates, transition states, and products.

Determining the activation energy barriers for each step of the reaction.